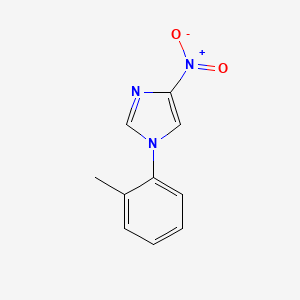

1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

CAS No.: 135307-51-6

Cat. No.: VC8372229

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135307-51-6 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 1-(2-methylphenyl)-4-nitroimidazole |

| Standard InChI | InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |

| Standard InChI Key | CIQJUXNZDPOIJQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1H-imidazole, 1-(2-methylphenyl)-4-nitro- is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The imidazole core consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). Substituents include a nitro group (-NO₂) at the 4-position and a 2-methylphenyl group at the 1-position.

Key Structural Features:

-

Aromatic System: The imidazole ring contributes to planarity and resonance stabilization, while the nitro group enhances electron-withdrawing effects, influencing reactivity .

-

Stereoelectronic Effects: The nitro group at C4 directs electrophilic substitution to the C5 position, as observed in related 4-nitroimidazoles .

-

Crystal Packing: Analogous compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, exhibit intermolecular C–H···O/N hydrogen bonds, forming layered networks .

Table 1: Comparative Molecular Data for Nitroimidazole Derivatives

Synthesis and Regioselective Alkylation

The synthesis of 1-alkyl-4-nitroimidazoles typically involves nucleophilic substitution or alkylation reactions. For 1-(2-methylphenyl)-4-nitro-1H-imidazole, a plausible route adapts methods from Skupin et al. and Hakmaoui et al. :

Procedure Overview:

-

Substrate Preparation: 4-Nitroimidazole is dissolved in a polar aprotic solvent (e.g., DMSO or DMF).

-

Base Activation: Potassium carbonate (K₂CO₃) deprotonates the imidazole at N1, enhancing nucleophilicity.

-

Alkylation: 2-Methylbenzyl bromide or chloride is added dropwise, facilitating N1-alkylation.

-

Workup: The mixture is quenched in ice-water, extracted with ethyl acetate, and purified via column chromatography .

Key Challenges:

-

Competing alkylation at N3 can occur, but regioselectivity is achieved by steric hindrance from the 2-methylphenyl group .

-

Solvent choice (e.g., DMSO vs. CH₃CN) impacts reaction kinetics and yield .

Physicochemical Characteristics

While experimental data specific to this compound is sparse, properties can be inferred from analogues:

Thermal Stability:

-

The nitro group introduces thermal instability, with decomposition likely above 250°C. Similar compounds exhibit flash points near 193°C .

Solubility:

-

Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate.

Spectroscopic Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume